1-Benzylpiperazin-2-one hydrochloride is a chemical compound with the molecular formula . It is a derivative of piperazine, which is known for its diverse pharmacological properties. This compound has garnered interest in medicinal chemistry and various industrial applications due to its potential therapeutic effects and utility as a synthetic intermediate in organic chemistry .
1-Benzylpiperazin-2-one hydrochloride is commonly synthesized in laboratory settings and can also be found in various commercial chemical suppliers. It falls under the category of piperazine derivatives, which are dibasic amines characterized by their cyclic structure and nitrogen atoms. These compounds are often explored for their central nervous system stimulant properties and their role in drug development .
The synthesis of 1-benzylpiperazin-2-one hydrochloride can be achieved through several methods, with one prevalent approach involving the reaction of 4-benzyl-3-oxopiperazine-1-carboxylic acid tert-butyl ester with hydrochloric acid. This reaction typically requires controlled conditions to optimize yield and purity.
In industrial settings, large-scale production often utilizes automated reactors to enhance efficiency and ensure environmental safety. The purification process usually involves crystallization or other separation techniques to achieve the desired purity levels. The following outlines a common synthetic route:
The molecular structure of 1-benzylpiperazin-2-one hydrochloride includes a piperazine ring substituted with a benzyl group at one nitrogen atom and a carbonyl group at the second position. The compound's structure can be represented as follows:
The compound exists as a hydrochloride salt, enhancing its solubility in aqueous solutions, which is advantageous for biological assays and pharmaceutical formulations .
1-Benzylpiperazin-2-one hydrochloride participates in various chemical reactions, including:
Reaction Type | Reagent | Conditions |
---|---|---|
Oxidation | Potassium permanganate | Acidic or neutral conditions |
Reduction | Lithium aluminum hydride | Anhydrous ether |
Substitution | Nucleophiles (e.g., halides) | Basic conditions |
The specific products formed depend on the reagents used and the reaction conditions employed during synthesis .
The mechanism of action for 1-benzylpiperazin-2-one hydrochloride primarily involves its interaction with various neurotransmitter systems in the brain. It acts as an inhibitor of monoamine oxidase, leading to increased levels of neurotransmitters such as serotonin, dopamine, and norepinephrine. Additionally, it inhibits the serotonin transporter, which prevents the reuptake of serotonin, thereby enhancing its availability in the synaptic cleft.
This modulation of neurotransmitter levels can lead to significant physiological effects, including alterations in mood and cognitive functions .
1-Benzylpiperazin-2-one hydrochloride exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in research and industry .
1-Benzylpiperazin-2-one hydrochloride has diverse applications across several scientific fields:
Piperazine derivatives, particularly 1-benzylpiperazine (BZP), emerged as intentional designer alternatives to controlled stimulants in the late 1990s. Initially synthesized in 1944 by Burroughs Wellcome & Company during antidepressant research, BZP was abandoned due to its amphetamine-like effects and abuse potential [1] [6]. By 1996, the U.S. Drug Enforcement Administration documented recreational BZP use in California, but it was New Zealand that systematized its commercial distribution [6]. From 1999–2008, BZP was legally marketed there as "party pills" – tablets or capsules deceptively labeled as "dietary supplements," "herbal highs," or "pepper extracts," despite being fully synthetic [1] [5]. This legal framework enabled open sales in convenience stores, with an estimated 5 million pills sold in 2007 alone [1]. The EU banned BZP in 2008 following risk assessments, though analogs like mCPP proliferated as "Legal X" [5].
Table 1: Timeline of Piperazine Derivative Commercialization
Year | Event | Region |
---|---|---|
1944 | BZP first synthesized by Burroughs Wellcome | Global |
1996 | First reported recreational BZP use | California, USA |
1999 | Legal sale of BZP "party pills" commences | New Zealand |
2007 | Peak sales: ~5 million BZP pills sold | New Zealand |
2008 | EU-wide ban enacted via Council Decision | European Union |
Piperazine derivatives initially attracted young adults seeking legal euphoriants. Surveys in New Zealand (2005–2008) revealed that 40% of 18–29-year-olds and 44% of first-year university students had used BZP products – rates exceeding most illicit drugs except cannabis [6]. Post-ban, consumption patterns fragmented geographically:
Table 2: Demographic Profiles of Piperazine Users (2005–2010)
Region | Primary User Group | Prevalence | Common Forms |
---|---|---|---|
New Zealand | 18–29 year-olds | 40% lifetime use (2005–2008) | Tablets ("Party Pills") |
European Union | Club attendees | mCPP in 10–50% of seized "ecstasy" (2006–2009) | Tablets/Adulterated MDMA |
United States | Polydrug users | Limited, primarily in combination products | Powders/Capsules |
Piperazines frequently appear as adulterants or substitutes in illicit stimulants due to low cost and ease of synthesis. Key patterns include:
The 2:1 BZP:TFMPP ratio emerged as a hallmark formulation designed to emulate MDMA’s effects. Pharmacodynamic studies confirm this combination acts synergistically:
Table 3: Synergistic Piperazine Combinations in Illicit Products
Primary Compound | Synergistic Partner(s) | Typical Ratio | Pharmacological Interaction |
---|---|---|---|
BZP | TFMPP | 2:1 to 10:1 | Dopamine + serotonin co-release mimicking MDMA |
mCPP | BZP/DBZP | Variable | Enhanced serotonergic activity; metabolic acceleration |
MeOPP | pFPP | 1:1 | Monoamine reuptake inhibition with receptor agonism |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7